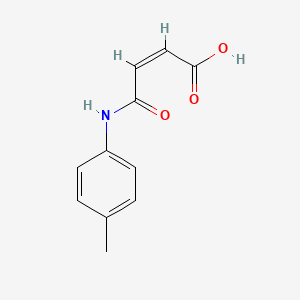

Maleanilic acid, p-methyl-

Description

Maleanilic acid, p-methyl- belongs to the broader class of N-substituted maleanilic acids. These compounds are characterized by the general structure of a maleanilic acid with various substituents on the aniline (B41778) ring. scispace.comajol.info The specific placement of the methyl group at the para position of the phenyl ring in p-methylmaleanilic acid influences its electronic properties and reactivity compared to other substituted analogues. smolecule.com

The synthesis of N-substituted maleanilic acids is a well-established reaction, typically involving the interaction of maleic anhydride (B1165640) with a substituted aniline. scispace.comsmolecule.com Researchers have explored various synthetic methodologies, including solvent-based and solvent-free approaches, to improve yields and environmental friendliness. scispace.comajol.info The characterization of these derivatives often involves spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm their molecular structure. scispace.comajol.info

Table 1: Physicochemical Properties of Maleanilic acid, p-methyl-

| Property | Value |

|---|---|

| IUPAC Name | (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid pschemicals.com |

| Molecular Formula | C₁₁H₁₁NO₃ molbase.comnih.gov |

| Molecular Weight | 205.21 g/mol smolecule.comnih.gov |

| CAS Number | 24870-11-9 molbase.compschemicals.com |

In organic synthesis, p-methylmaleanilic acid serves as a valuable intermediate. It is a precursor for the synthesis of N-(p-methylphenyl)maleimide, a compound of interest in various chemical reactions, including Diels-Alder cycloadditions. smolecule.com The reactivity of the maleic acid moiety allows for condensation reactions with nucleophiles like amines and alcohols to form new amide or ester derivatives. smolecule.comsmolecule.com

The applications of maleanilic acid derivatives extend into materials science. These compounds and their subsequent products, such as polymaleimides, can be utilized as photoinitiators in free-radical polymerization. scispace.comniscpr.res.inekb.eg This property makes them relevant in the development of new polymers and advanced materials. The thermal stability of compounds like p-methylmaleanilic acid, which decomposes at around 200°C, is also a key property in this field.

The field of medicinal chemistry has shown interest in maleanilic acid derivatives due to their potential biological activities. niscpr.res.in Research has explored their use as building blocks for synthesizing more complex, biologically active molecules. For instance, derivatives of maleanilic acids have been investigated for their potential as inhibitors of viral proteases. smolecule.comsmolecule.com Furthermore, studies have been conducted on the cytotoxic activity of some maleanilic acid derivatives and their metal complexes against cancer cell lines. niscpr.res.inekb.eg

While direct research on p-methylmaleanilic acid in environmental analysis is not extensively documented, the study of related compounds provides some context. The hydrolysis of p-methylmaleanilic acid under varying pH conditions, which yields maleic acid and p-methylaniline, is a relevant chemical property that could influence its environmental fate and stability. smolecule.com There is currently no available data on its toxicity to fish, daphnia, algae, or microorganisms. molbase.com

Table 2: Key Research Applications of Maleanilic acid, p-methyl-

| Field | Application |

|---|---|

| Organic Synthesis | Intermediate for N-substituted maleimides, dienophile in Diels-Alder reactions. smolecule.com |

| Materials Science | Monomer for polymaleimides, photoinitiator in polymerization. scispace.comniscpr.res.inekb.eg |

| Medicinal Chemistry | Building block for biologically active molecules, potential antiviral and anticancer agent precursor. smolecule.comniscpr.res.inekb.eg |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWFSWMZGGZHGD-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219864 | |

| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24870-11-9 | |

| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24870-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, (Z)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Maleanilic Acid, P Methyl

Conventional Solution-Phase Synthesis Protocols

Traditional synthesis of p-methylmaleanilic acid relies on solution-phase reactions where reactants are dissolved in an appropriate solvent to facilitate the chemical transformation.

The standard synthesis involves a condensation reaction between p-methylaniline and maleic anhydride (B1165640). The selection of these two reactants is fundamental. Maleic anhydride serves as the acylating agent, providing the but-2-enoyl moiety, while p-methylaniline acts as the nucleophile.

To achieve a high yield and purity of the final product, maintaining a precise 1:1 molar ratio between p-methylaniline and maleic anhydride is critical. This stoichiometric balance ensures that both reactants are consumed efficiently, minimizing the presence of unreacted starting materials in the final product. A typical procedure involves dissolving maleic anhydride in a solvent, followed by the addition of an equimolar amount of p-methylaniline. orgsyn.org

Optimizing reaction conditions is crucial for maximizing yield and minimizing reaction time. For the solution-phase synthesis, the reaction is often conducted at room temperature. A common procedure involves stirring the reaction mixture for a period of one hour after the reactants are combined. orgsyn.org The product, being insoluble in non-polar solvents like ether, precipitates out of the solution as a fine powder and can be easily collected by filtration. orgsyn.org Yields from this conventional method are typically very high, often in the range of 97–98%. orgsyn.org

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Maleic Anhydride, p-Methylaniline | Core components for the condensation reaction. |

| Stoichiometry | 1:1 Molar Ratio | Ensures complete and efficient consumption of starting materials. |

| Temperature | Room Temperature / 15-20°C | Sufficient for the reaction to proceed without promoting side reactions. orgsyn.org |

| Stirring Time | ~1 Hour | Allows for the completion of the reaction and precipitation of the product. orgsyn.org |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, which advocate for more environmentally benign chemical processes, alternative methods for the synthesis of p-methylmaleanilic acid have been explored. These approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

A prominent green alternative is the use of solvent-free mechanochemical grinding. rsc.orgresearchgate.net This solid-state reaction involves the direct grinding of maleic anhydride and p-methylaniline powders together in a mortar and pestle or a ball mill at room temperature. researchgate.netresearchgate.net The mechanical force provides the energy needed to initiate and sustain the chemical reaction without the need for a solvent.

This method offers several advantages:

Elimination of Solvents: It avoids the use of volatile and often hazardous organic solvents, reducing environmental impact and simplifying product work-up. rsc.org

Reduced Waste: By eliminating the solvent, the process generates significantly less waste.

Energy Efficiency: Reactions often proceed quickly and at ambient temperature, lowering energy consumption compared to methods requiring heating or cooling. rsc.org

High Yields: The grinding method can produce the desired product in excellent yields, comparable to or even exceeding conventional methods.

| Feature | Conventional Solution-Phase | Solvent-Free Grinding |

|---|---|---|

| Solvent Use | Requires anhydrous organic solvents (e.g., ether, THF). orgsyn.orgiosrjournals.org | None required. rsc.org |

| Reaction Time | Typically around 1 hour. orgsyn.org | Often shorter, completed in minutes. |

| Energy Input | Stirring, potential cooling. orgsyn.org | Mechanical energy from grinding. researchgate.net |

| Waste Generation | Used solvent requires disposal or recycling. | Minimal, primarily consists of any unreacted starting material. |

| Product Isolation | Filtration from solvent. orgsyn.org | The product is formed directly as a solid. |

The synthesis of p-methylmaleanilic acid is an excellent example of an atom-efficient reaction, a core principle of green chemistry. wordpress.com Atom economy is a measure of the efficiency of a chemical process, calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.com

The reaction between maleic anhydride (C₄H₂O₃) and p-methylaniline (C₇H₉N) is an addition reaction, where the two molecules combine to form a single product, p-methylmaleanilic acid (C₁₁H₁₁NO₃), with no byproducts.

C₄H₂O₃ + C₇H₉N → C₁₁H₁₁NO₃

Because all the atoms of the reactants are incorporated into the desired product, the theoretical atom economy of this synthesis is 100%. scranton.edu This inherent efficiency makes the reaction highly attractive from a green chemistry perspective, as it minimizes waste at the molecular level, regardless of whether it is performed in solution or under solvent-free conditions.

Strategies for Enhancing Reproducibility and Product Purity in Solvent-Free Conditions

Solvent-free synthesis of Maleanilic acid, p-methyl- is typically achieved through mechanochemistry, where mechanical force is used to initiate and sustain the chemical reaction between solid reactants. The primary method involves the grinding of p-toluidine (B81030) and maleic anhydride. To ensure consistent and high-quality results, several strategies can be employed to enhance reproducibility and product purity.

Control of Reaction Parameters: Key to reproducibility is the stringent control of reaction parameters. Maintaining a precise 1:1 molar ratio between p-toluidine and maleic anhydride is crucial to prevent unreacted starting materials from contaminating the final product. While the reaction can proceed at room temperature, controlling the temperature, for instance between 80–100°C, can prevent potential decomposition of the product, although care must be taken as higher temperatures can also lead to side reactions if not properly managed. The reaction should ideally be carried out under an inert atmosphere, such as nitrogen gas, to minimize side reactions that could decrease purity.

Grinding Technique and Duration: The method and duration of grinding significantly impact the reaction's completeness and the purity of the resulting product. Consistent application of mechanical force is essential for ensuring that the reactants are intimately mixed and that sufficient energy is provided to overcome the activation energy barrier of the reaction.

One documented method involves grinding the solid reactants in an agate mortar for a specific duration. For the synthesis of N-(4-methyl)maleanilic acid, a grinding time of 30 minutes has been reported to yield a high percentage of the product. It is critical to standardize the grinding process, including the pressure applied and the consistency of the grinding motion, to ensure reproducible results between batches.

For larger-scale or more controlled synthesis, automated ball mills can be utilized. In ball milling, parameters such as the size and material of the grinding balls, the ball-to-powder mass ratio, the rotational speed, and the milling time can be precisely controlled. Optimizing these parameters can lead to a more uniform product with higher purity and can significantly improve the reproducibility of the synthesis.

Liquid-Assisted Grinding (LAG): A variation of the purely solvent-free method is Liquid-Assisted Grinding (LAG). This technique involves the addition of a catalytic amount of a liquid to the solid reactants before or during grinding. The liquid can act as a lubricant, facilitating the movement of molecules and increasing the contact area between reactants, which can lead to faster reaction rates and a more complete reaction. The choice of the liquid is critical; it should ideally be a substance in which the reactants have minimal solubility to maintain the essentially solvent-free nature of the reaction. This technique can enhance the reproducibility of the reaction by creating a more homogeneous reaction environment.

Post-Reaction Purification: Even under optimized solvent-free conditions, the crude product may contain small amounts of unreacted starting materials or side products. Therefore, a purification step is often necessary to achieve high product purity. Recrystallization is a common and effective method for purifying solid organic compounds. For N-substituted maleanilic acids prepared under solvent-free conditions, crystallization from a suitable solvent, such as ethanol, has been shown to be an effective purification strategy. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities dissolved in the solvent.

Comparative Analysis of Synthetic Yields and Purity Across Methodologies

The choice of synthetic methodology has a direct impact on the yield and purity of Maleanilic acid, p-methyl-. A comparative analysis of solvent-free and solvent-based methods reveals distinct advantages and disadvantages for each approach.

Solvent-Free Synthesis: The direct grinding of p-toluidine and maleic anhydride has been reported to produce N-(4-methyl)maleanilic acid in high yield. One study demonstrated a 92% yield after 30 minutes of grinding in an agate mortar. This method is noted for its simplicity, reduced environmental impact due to the absence of bulk solvents, and often shorter reaction times. The purity of the product obtained directly from this method is generally high, though a subsequent recrystallization step can further enhance it.

Solvent-Based Synthesis: Traditional synthesis of maleanilic acids involves the reaction of the corresponding aniline (B41778) with maleic anhydride in a suitable solvent. The choice of solvent can influence the reaction rate, yield, and ease of product isolation.

For a closely related compound, maleanilic acid (from aniline), a synthesis using ethyl ether as the solvent has been reported to yield 97-98% of the product. In this method, the reactants are dissolved in the solvent, and the product, being insoluble, precipitates out and can be collected by filtration. While this method can produce very high yields and a pure product, it involves the use of a volatile and flammable organic solvent.

Below is a comparative table summarizing the yields of Maleanilic acid, p-methyl- and a related compound using different synthetic methodologies.

| Methodology | Compound | Solvent | Reaction Conditions | Reported Yield (%) |

|---|---|---|---|---|

| Solvent-Free (Grinding) | Maleanilic acid, p-methyl- | None | Grinding in agate mortar for 30 min | 92 |

| Solvent-Based | Maleanilic acid | Ethyl Ether | Stirring at room temperature | 97-98 |

Chemical Transformations and Reaction Pathways of Maleanilic Acid, P Methyl

Amide Bond Hydrolysis Mechanisms Under Varying pH Conditions

The amide linkage in p-methylmaleanilic acid is susceptible to hydrolysis, breaking down to yield maleic acid and p-methylaniline. smolecule.com This reaction's rate and mechanism are highly dependent on the pH of the solution. Amide hydrolysis can be catalyzed by both acid and base. masterorganicchemistry.comuregina.ca

Under basic conditions , the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This forms a tetrahedral intermediate. The breakdown of this intermediate to form a carboxylate and the amine is a critical step. The rate-determining step can vary depending on the specific amide and reaction conditions. For many amides, the second step, involving carbon-nitrogen bond cleavage, is rate-determining. uregina.ca The rate of hydrolysis in basic regions (pH > 6) is generally proportional to the hydroxide ion concentration. uregina.ca

The hydrolysis of maleamic acids is notably influenced by the proximity of the carboxylic acid group, which can act as an intramolecular catalyst. The rate of hydrolysis is linked to the effective molarity (EM) of the carboxylate group near the amide bond. nih.gov

Condensation Reactions and Functional Group Derivatization

The structure of p-methylmaleanilic acid allows for intramolecular condensation to form cyclic imides, a key reaction in the synthesis of various valuable compounds.

Formation of N-(p-methylphenyl)maleimide Through Cyclization

A primary application of p-methylmaleanilic acid is its role as an intermediate in the synthesis of N-(p-methylphenyl)maleimide. smolecule.com This transformation is an intramolecular condensation reaction, specifically a cyclization, which involves the elimination of a water molecule.

The cyclization is typically achieved by heating the maleanilic acid with a dehydrating agent. A common and effective method involves using acetic anhydride (B1165640) in the presence of a catalyst like anhydrous sodium acetate. orgsyn.orgucl.ac.be The maleanilic acid is dissolved by heating in acetic anhydride, and after a period, the mixture is cooled and poured into ice water, causing the N-(p-methylphenyl)maleimide product to precipitate. orgsyn.org This method is widely used for the synthesis of various ring-substituted N-phenylmaleimides. orgsyn.orgtandfonline.com

| Reactant | Reagents | Product | Typical Yield |

| Maleanilic acid, p-methyl- | Acetic Anhydride, Sodium Acetate | N-(p-methylphenyl)maleimide | High |

Synthesis of Substituted N-Phenylmaleimides via Nucleophilic Attack

Maleanilic acid, p-methyl-, is a key component in the broader synthesis of substituted N-phenylmaleimides. The general synthetic route involves a two-step process starting from maleic anhydride and a substituted aniline (B41778) (in this case, p-methylaniline, also known as p-toluidine). smolecule.comtandfonline.comresearchgate.net

Amine Acylation: The first step is the nucleophilic attack of the amine (p-methylaniline) on maleic anhydride. This opens the anhydride ring to form the corresponding maleanilic acid. smolecule.comtandfonline.com

Cyclization: The second step is the dehydration and cyclization of the resulting maleanilic acid to form the N-substituted maleimide (B117702), as described in the previous section. ucl.ac.betandfonline.com

This versatile two-step synthesis allows for the creation of a wide library of N-substituted maleimides by simply varying the starting aniline. These compounds are of significant interest due to their biological properties and utility as intermediates in further chemical synthesis, such as in Diels-Alder reactions. smolecule.comtandfonline.comresearchgate.net

Complexation Studies with Transition Metal Ions

The presence of multiple potential donor atoms (oxygen and nitrogen) in the structure of p-methylmaleanilic acid allows it to act as a ligand, forming coordination complexes or chelates with various transition metal ions. smolecule.com

Ligand Binding Sites and Coordination Modes

Maleanilic acids can function as bidentate ligands, meaning they can bind to a central metal ion through two donor atoms simultaneously. The primary binding sites are the oxygen atoms of the carboxylate group and the oxygen atom of the amide group. This coordination results in the formation of a stable chelate ring.

Studies on related maleanilic acid derivatives, such as p-chlorophenyl and p-methoxyphenyl maleanilic acids, show that they act as bidentate ligands when forming complexes with transition metals. researchgate.net The deprotonated carboxylate group and the amide carbonyl oxygen are the typical coordination points. This chelation enhances the stability of the resulting organometallic complex.

Formation of Organometallic Chelates (e.g., Cr(0), Mo(0), W(0), Co(II), Ni(II), Cu(II))

Maleanilic acid and its derivatives have been shown to form stable organometallic chelates with a variety of transition metals. smolecule.com

Group 6 Carbonyls (Cr(0), Mo(0), W(0)): Bidentate maleanilic acid ligands can react with metal hexacarbonyls (M(CO)₆) to form chelates with the general formula [M(CO)₄L], where L is the maleanilic acid ligand. In these complexes, the ligand replaces two carbonyl groups. researchgate.net

Divalent Cations (Co(II), Ni(II), Cu(II)): Maleanilic acid, p-methyl- can form complexes with divalent transition metal ions like cobalt(II), nickel(II), and copper(II). smolecule.com The coordination geometry of these complexes can vary. For instance, Co(II) and Ni(II) often form octahedral complexes, while Cu(II) can adopt distorted square planar or square-based pyramidal geometries. researchgate.netrsc.org The specific geometry depends on the ligand and other coordinating species, such as water molecules. researchgate.netmdpi.com

The formation of these chelates is a key aspect of organometallic chemistry and can lead to compounds with interesting structural and electronic properties. pocketdentistry.com

| Metal Ion | Typical Coordination Geometry | Example Complex Type |

| Cr(0), Mo(0), W(0) | Octahedral | [M(CO)₄(p-methylmaleanilate)] |

| Co(II) | Octahedral | [Co(p-methylmaleanilate)₂(H₂O)₂] |

| Ni(II) | Octahedral / Square Planar | [Ni(p-methylmaleanilate)₂(H₂O)₂] |

| Cu(II) | Square Pyramidal / Square Planar | [Cu(p-methylmaleanilate)₂] |

Thermodynamic Parameters and Stability Constants of Metal Complexes

The formation of complexes between metal ions and organic ligands is a cornerstone of coordination chemistry. Maleanilic acid, p-methyl-, as a ligand, possesses potential donor sites, primarily the carboxylate oxygen atoms and potentially the amide group, which can coordinate with various metal ions. The stability of these metal complexes in solution is quantitatively expressed by their stability constants (or formation constants), while the thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide deeper insight into the spontaneity and nature of the complexation reactions.

The stability constants for metal complexes are typically determined using potentiometric pH titration techniques, such as the Irving-Rossotti method. researchgate.net This method allows for the calculation of proton-ligand stability constants and metal-ligand stability constants. The data generally reveal the formation of 1:1 and sometimes 1:2 metal-to-ligand complexes. For transition metal ions, the stability of the complexes formed often follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ekb.eg This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energy.

While specific thermodynamic data for p-methylmaleanilic acid complexes are not extensively documented in the cited literature, the principles of complex formation can be inferred from studies on similar ligands like amino acids and other carboxylic acids. ekb.egorientjchem.org The complexation process is influenced by factors such as the nature of the metal ion (charge, size, electronegativity), the properties of the ligand (basicity, number and type of donor atoms, chelate ring size), and the reaction conditions (temperature, ionic strength, solvent). semanticscholar.orgbyu.edu

The thermodynamic parameters associated with complex formation are determined by studying the stability constants at different temperatures. A negative value for ΔG indicates a spontaneous complexation reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction, indicating whether the process is endothermic or exothermic. The entropy change (ΔS) relates to the change in disorder of the system upon complexation.

Table 1: General Thermodynamic Parameters for Metal Complex Formation

| Parameter | Description | Significance |

|---|---|---|

| ΔG (Gibbs Free Energy) | Change in free energy of the system. | A negative value indicates a spontaneous reaction. |

| ΔH (Enthalpy) | Change in heat content of the system. | A negative value (exothermic) often favors complexation. |

| ΔS (Entropy) | Change in the disorder of the system. | A positive value, often due to the release of solvent molecules, favors complexation. |

Diels-Alder Reactivity of Derived Maleimides

Maleanilic acid, p-methyl- can be readily converted to its corresponding maleimide, N-(p-tolyl)maleimide, through a cyclodehydration reaction. N-substituted maleimides are potent dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition reaction used in organic synthesis to form six-membered rings. rug.nl The reactivity of N-(p-tolyl)maleimide is influenced by the electronic properties of the p-methylphenyl group.

The Diels-Alder reaction between a diene (e.g., a furan derivative) and a maleimide dienophile is a thermally reversible process. nih.govnih.gov The reaction kinetics are typically second-order, and the rate is dependent on the concentration of both the diene and the dienophile. nih.gov The reaction proceeds through a concerted mechanism, leading to the formation of two possible diastereomeric products: the endo and exo adducts. Generally, the endo adduct is formed faster and is considered the kinetically favored product, while the exo adduct is often the more thermodynamically stable isomer. rug.nlrsc.org

Table 2: Key Parameters in Diels-Alder Reaction Kinetics

| Parameter | Symbol | Description |

|---|---|---|

| Forward Rate Constant | kda | Rate constant for the Diels-Alder cycloaddition reaction. |

| Reverse Rate Constant | krda | Rate constant for the retro-Diels-Alder reaction. |

| Equilibrium Constant | Keq | Ratio of kda/krda, indicating the position of the equilibrium. |

| Activation Energy | Ea | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction | ΔH | The heat change associated with the reaction. For Diels-Alder, it is typically negative (exothermic). |

| Entropy of Reaction | ΔS | The change in disorder. For Diels-Alder, it is typically negative as two molecules combine into one. |

Thermal Degradation Processes and Decomposition Pathways

The thermal stability and decomposition of p-methylmaleanilic acid can be investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). abo.finih.gov These methods provide information about mass loss as a function of temperature and the thermal events (e.g., melting, decomposition) that the compound undergoes upon heating. nih.gov

For p-methylmaleanilic acid, the expected initial thermal event is an intramolecular cyclization (dehydration) to form N-(p-tolyl)maleimide and water. This process would be observed in TGA as an initial mass loss corresponding to the loss of one molecule of water. The DTA curve would likely show an endothermic peak associated with this dehydration and cyclization process.

The resulting N-(p-tolyl)maleimide would exhibit greater thermal stability. At higher temperatures, this maleimide derivative would undergo further decomposition. The degradation pathways can be complex, involving the fragmentation of the maleimide ring and the p-tolyl group. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a technique that can be used to identify the volatile products formed during thermal decomposition, thereby helping to elucidate the degradation mechanism. csic.es The decomposition of related polymeric structures suggests that the degradation of the main chain or core structure occurs at significantly elevated temperatures, often above 300°C. mdpi.com

The decomposition process can be generally summarized in the following stages:

Dehydration/Cyclization: Maleanilic acid, p-methyl- → N-(p-tolyl)maleimide + H₂O (occurs at lower temperatures).

Decomposition of Maleimide: Fragmentation of the N-(p-tolyl)maleimide structure at higher temperatures. This can involve the breaking of C-N and C-C bonds in the ring and substituent, leading to the formation of various smaller volatile molecules. mdpi.com

Table 3: Anticipated Stages of Thermal Degradation of Maleanilic Acid, p-methyl-

| Stage | Temperature Range | Process | Technique of Observation |

|---|---|---|---|

| 1 | Lower (e.g., 150-250°C) | Endothermic dehydration and cyclization to form N-(p-tolyl)maleimide. | TGA (mass loss of ~6.9%), DTA/DSC (endothermic peak). |

Advanced Spectroscopic and Analytical Characterization of Maleanilic Acid, P Methyl and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for confirming the functional groups present in a molecule. For Maleanilic acid, p-methyl-, FT-IR analysis provides definitive evidence of its structural features, particularly the formation of the amide and carboxylic acid moieties resulting from the reaction between p-toluidine (B81030) and maleic anhydride (B1165640).

The FT-IR spectrum of Maleanilic acid, p-methyl- displays several characteristic absorption bands that confirm the presence of both amide and carboxylic acid functional groups. A broad absorption band observed in the region of 3275–2877 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. scispace.com The N-H stretching vibration of the secondary amide group gives rise to a distinct band around 3198 cm⁻¹. scispace.com

Furthermore, the carbonyl (C=O) stretching vibrations provide crucial information. A strong band appearing at approximately 1701 cm⁻¹ is characteristic of the C=O stretch of an α,β-unsaturated carboxylic acid. scispace.com The amide I band, which is primarily due to the C=O stretching of the amide, is also expected in this region, often overlapping with the carboxylic acid carbonyl peak. The aromatic C-H stretching is generally observed around 3076 cm⁻¹. scispace.com

Interactive Table 1: Key FT-IR Vibrational Modes for Maleanilic Acid, p-methyl- scispace.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3275–2877 (broad) | Carboxylic Acid (COOH) |

| N-H Stretch | 3198 | Amide (N-H) |

| Aromatic C-H Stretch | 3076 | Aromatic Ring (C-H) |

| Carbonyl (C=O) Stretch | 1701 | Carboxylic Acid (C=O) |

| Amide I (C=O) Stretch | ~1640-1680 | Amide (C=O) |

| O-H Bend | ~1392 | Carboxylic Acid (O-H) |

| C-O Stretch | ~1317 | Carboxylic Acid (C-O) |

Note: Specific peak positions can vary slightly based on sample preparation and instrumental conditions.

The synthesis of Maleanilic acid, p-methyl- involves the nucleophilic attack of the amine group of p-toluidine on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. FT-IR spectroscopy is instrumental in verifying the completion of this reaction. Cyclic anhydrides, such as maleic anhydride, exhibit two characteristic C=O stretching bands, typically found between 1870-1725 cm⁻¹. scispace.comresearchgate.net The FT-IR spectrum of successfully synthesized Maleanilic acid, p-methyl- shows a complete absence of these characteristic anhydride carbonyl absorption bands, confirming that the ring-opening reaction has occurred to form the final amic acid product. scispace.com

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H-NMR spectrum of Maleanilic acid, p-methyl- reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted phenyl ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. Protons ortho to the electron-donating methyl group are expected to be more shielded and resonate at a slightly lower chemical shift compared to the protons ortho to the electron-withdrawing amide group. scispace.com

The two olefinic (vinylic) protons of the maleic acid backbone are chemically non-equivalent and exhibit signals as doublets due to cis-coupling. scispace.com A singlet corresponding to the three protons of the methyl (CH₃) group appears in the aliphatic region of the spectrum. Additionally, the acidic proton of the carboxylic acid (COOH) and the amide proton (NH) are typically observed as broad singlets at lower fields, with their chemical shifts being sensitive to solvent and concentration. scispace.com

Interactive Table 2: Expected ¹H-NMR Chemical Shifts for Maleanilic Acid, p-methyl- scispace.com

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (COOH) | > 10.0 | broad singlet |

| Amide (NH) | ~9.0 - 10.5 | broad singlet |

| Aromatic (Ar-H) | 7.0 - 7.8 | two doublets |

| Olefinic/Vinylic (=CH) | 6.2 - 6.6 | two doublets |

| Methyl (CH₃) | ~2.3 | singlet |

Note: Chemical shifts are relative to TMS and can vary with solvent and experimental conditions.

The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom in Maleanilic acid, p-methyl- gives a distinct resonance. The carbonyl carbons of the carboxylic acid and the amide functional groups are the most deshielded and appear at the lowest field, typically in the range of 164-168 ppm. scispace.com

The olefinic carbons of the C=C double bond resonate in the intermediate region of the spectrum, around 128-132 ppm. scispace.com The aromatic carbons of the p-tolyl group show four distinct signals due to the symmetry of the ring. The carbon atom attached to the nitrogen (ipso-carbon) and the carbon atom bearing the methyl group are distinct from the other four aromatic carbons, which appear as two separate signals. The methyl carbon is the most shielded and resonates at the highest field (lowest ppm value). scispace.com

Interactive Table 3: Expected ¹³C-NMR Chemical Shifts for Maleanilic Acid, p-methyl- scispace.com

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~167 |

| Amide (C=O) | ~164 |

| Aromatic (C-N) | ~138 |

| Aromatic (C-CH₃) | ~133 |

| Olefinic/Vinylic (=CH) | 128 - 132 |

| Aromatic (Ar-C) | 122 - 130 |

| Methyl (CH₃) | ~21 |

Note: Chemical shifts are relative to TMS and can vary with solvent and experimental conditions.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis (EI-MS)

Detailed experimental data for the Electron Ionization Mass Spectrometry (EI-MS) of Maleanilic acid, p-methyl- is not extensively documented in readily available literature. While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific studies detailing the EI-MS behavior of this particular compound could not be sourced for this article. scispace.comresearchgate.net Generally, for a compound with the molecular formula C₁₁H₁₁NO₃, the expected molecular ion peak [M]⁺ would be at an m/z of 205.21. A typical fragmentation analysis under EI conditions would likely involve cleavages adjacent to carbonyl groups, loss of small neutral molecules like H₂O or CO₂, and fragmentation of the amide linkage. However, without experimental data, a precise fragmentation pathway cannot be described.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation and its arrangement within the crystal lattice. While specific crystallographic data for p-methyl-maleanilic acid is not extensively detailed in the available literature, analysis of closely related structures, such as N-(2-Methylphenyl)maleamic acid, provides significant insight into the expected structural characteristics. nih.gov

Investigation of Molecular Conformation and Planarity

The molecular conformation of maleanilic acid derivatives is characterized by the spatial arrangement of the phenyl ring relative to the maleamic acid moiety. In the closely related structure of N-(2-Methylphenyl)maleamic acid, X-ray diffraction studies have revealed specific conformational features that are likely to be relevant to the p-methyl isomer. nih.gov

The phenyl ring is typically not coplanar with the maleamic acid unit. For the ortho-substituted analog, the dihedral angle between the mean plane of the maleamic acid unit and the phenyl ring is 12.7 (1)°. nih.gov This twist is influenced by steric hindrance and the formation of intramolecular hydrogen bonds.

Key conformational details observed in related structures include:

The conformation of the N—H bond is anti to the C=O bond within the amide group.

The amide C=O bond is positioned anti to the adjacent C—H bond of the vinyl group.

The carboxyl C=O bond is syn to its adjacent vinyl C—H bond. nih.gov

A significant feature is the presence of a strong intramolecular O—H⋯O hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen. This interaction plays a crucial role in stabilizing the molecular conformation. nih.gov

These features define a relatively rigid, twisted conformation for the molecule. The position of the methyl group (ortho vs. para) would primarily influence the degree of twisting (the dihedral angle) due to different steric interactions with the amide linkage.

Characterization of Intermolecular Interactions and Crystal Packing

The way individual molecules of p-methyl-maleanilic acid pack together in a crystal is governed by a network of intermolecular interactions. These non-covalent forces dictate the stability and physical properties of the crystalline solid. Analysis of analogous compounds reveals that hydrogen bonding is the dominant interaction. nih.govnih.gov

In the crystal structure of N-(2-Methylphenyl)maleamic acid, intermolecular N—H⋯O hydrogen bonds are observed, where the amide hydrogen acts as a donor to a carbonyl oxygen of a neighboring molecule. nih.gov This primary interaction links the molecules into zigzag chains. These chains are further organized into sheets, stabilized by weaker interactions, including π–π stacking between the aromatic rings of adjacent chains. nih.gov The centroid–centroid distance for these π–π interactions has been measured at 3.425 (2) Å for the ortho-isomer. nih.gov

The crystal packing is a result of a balance between strong, directional hydrogen bonds that form primary structural motifs (like chains or dimers) and weaker, non-directional forces like van der Waals and π–π interactions that dictate how these motifs pack together. nih.gov The presence of the methyl group on the phenyl ring can influence these packing arrangements by affecting the potential for π–π stacking and introducing C—H⋯O interactions.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a direct verification of the empirical formula of a synthesized compound, serving as a crucial checkpoint for purity and compositional integrity. elementalmicroanalysis.com For p-methyl-maleanilic acid (molecular formula C₁₁H₁₁NO₃), the theoretical elemental composition can be calculated based on its atomic constituents. scispace.com

Experimental values obtained from elemental analysis of synthesized 4-methylmaleanilic acid are compared against these calculated values. A close agreement between the found and calculated percentages confirms that the correct compound has been successfully synthesized with a high degree of purity. scispace.com

Below is a table comparing the calculated and experimentally found elemental composition for p-methyl-maleanilic acid (MMAA).

| Element | Formula | Calculated % | Found % |

| Carbon (C) | C₁₁H₁₁NO₃ | 64.38 | 64.12 |

| Hydrogen (H) | C₁₁H₁₁NO₃ | 5.40 | 5.18 |

| Nitrogen (N) | C₁₁H₁₁NO₃ | 6.82 | 6.59 |

| Data sourced from Habib Saedi et al., 2013. scispace.com |

Computational Chemistry and Theoretical Investigations of Maleanilic Acid, P Methyl

Quantum Chemical Calculations for Molecular Structure Optimization (e.g., DFT/B3LYP, HF methods)

Theoretical calculations are used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For Maleanilic acid, p-methyl-, these calculations would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The energetics of the molecule, including its total energy and heat of formation, are also determined through these computational methods. Such data provides a precise model of the molecule's structure.

Table 1: Predicted Geometrical Parameters (Illustrative) (Note: As specific computational studies for p-methyl maleanilic acid are not publicly available, this table illustrates the type of data that would be generated from a DFT/B3LYP analysis.)

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length (Maleic Moiety) | ~1.34 Å |

| C-N Amide Bond Length | ~1.36 Å |

| C=O (Amide) Bond Length | ~1.23 Å |

| C=O (Carboxyl) Bond Length | ~1.21 Å |

| O-H Bond Length | ~0.97 Å |

| C-N-C Bond Angle | ~125° |

The electronic properties of a molecule, such as its dipole moment and the distribution of electrical charges, dictate its interactions with other molecules. Quantum chemical calculations can map the electron density and determine the partial charges on each atom (e.g., Mulliken charges). This analysis is critical for understanding the molecule's polarity and its reactive sites. For Maleanilic acid, p-methyl-, this would reveal how the electron-donating methyl group influences the electronic landscape of the entire molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intra- and intermolecular bonding interactions. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding molecular stability. An NBO analysis of Maleanilic acid, p-methyl- would identify key donor-acceptor interactions and quantify their stabilization energies, offering insights into the molecule's electronic stability and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Theory Applications (e.g., HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is essential for explaining the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. DFT calculations on maleanilic acid derivatives are often used to determine these values.

Table 2: Frontier Molecular Orbital Properties (Illustrative) (Note: This table illustrates the typical data obtained from FMO analysis. Specific values for p-methyl maleanilic acid require a dedicated computational study.)

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Value) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value) |

Molecular Docking Simulations in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as Maleanilic acid, p-methyl-, might interact with a biological target, typically a protein.

Docking simulations can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the protein's active site. For Maleanilic acid, p-methyl-, docking studies could be used to screen for potential protein targets and predict its inhibitory activity. The results would show the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), providing a basis for designing more potent derivatives. While derivatives of maleanilic acid have been investigated for their potential as inhibitors against viral proteases, specific docking results for the p-methyl variant are not detailed in the available literature.

Investigation of Inhibitory Potentials against Biological Targets (e.g., viral proteases, p53 mutants)

The unique structural features of Maleanilic acid, p-methyl-, an aryl-substituted maleamic acid, suggest its potential for interaction with biological macromolecules. Computational chemistry provides a powerful toolkit to explore these potential interactions in silico, offering insights into the compound's inhibitory capabilities against targets such as viral proteases and mutated forms of the p53 tumor suppressor protein.

Viral Proteases:

Viral proteases are essential enzymes for viral replication, cleaving viral polyproteins into functional units. mdpi.com Their inhibition is a key strategy in antiviral therapy. mdpi.com Computational docking and molecular dynamics simulations are primary tools to assess the potential of a small molecule like Maleanilic acid, p-methyl- to act as a viral protease inhibitor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, in this case, Maleanilic acid, p-methyl- within the active site of a viral protease. The simulation calculates a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. For instance, in studies of other potential inhibitors against viral proteases like the Hepatitis A virus 3C protease or Monkeypox virus cysteine proteinase, compounds with docking scores in the range of -7 to -10 kcal/mol have been identified as promising candidates. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the ligand-protein complex over time. These simulations model the atomic-level movements and interactions, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts.

Below is an illustrative table representing the type of data that would be generated from a hypothetical docking study of Maleanilic acid, p-methyl- against various viral proteases.

| Target Protease | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| SARS-CoV-2 3CLpro | 6LU7 | -6.8 | HIS41, CYS145 |

| HIV-1 Protease | 1HVR | -7.2 | ASP25, ILE50 |

| HCV NS3/4A Protease | 4A92 | -6.5 | HIS57, SER139 |

p53 Mutants:

The p53 protein is a critical tumor suppressor, and its mutation is a hallmark of many cancers. researchgate.net Restoring the normal function of mutated p53 is a promising anticancer strategy. researchgate.net Computational approaches can identify small molecules that bind to mutant p53 and stabilize its wild-type conformation.

In Silico Screening: Virtual screening of compound libraries against the structures of p53 mutants can identify potential "reactivators." These studies often target binding pockets that are transiently available in the mutated protein. mdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of a ligand to a protein. nih.gov This provides a more accurate estimation of binding affinity than docking scores alone. Molecular dynamics simulations of the p53-ligand complex are used to generate the necessary structural ensembles for these calculations. mdpi.comnih.govresearchgate.net

The following table illustrates the potential data from a hypothetical computational investigation into the interaction of Maleanilic acid, p-methyl- with common p53 mutants.

| p53 Mutant | Target Pocket | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Predicted Conformational Change |

| R175H | L1/S3 pocket | -8.5 | Stabilization of the DNA-binding domain |

| G245S | Hydrophobic cleft | -7.9 | Restoration of local secondary structure |

| R273H | DNA contact site | -8.1 | Improved DNA-binding affinity |

Correlation and Validation of Experimental Findings with Theoretical Calculations

A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. This correlation strengthens the reliability of the computational models and provides a deeper understanding of the molecule's behavior. For Maleanilic acid, p-methyl-, this would involve a synergistic approach where computational predictions guide experimental work, and experimental results, in turn, refine the theoretical models.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sums.ac.irnih.govnih.gov By developing a QSAR model for a series of Maleanilic acid derivatives, one could predict the inhibitory activity of new, unsynthesized analogs. The descriptors used in these models can include electronic properties (e.g., HOMO/LUMO energies), steric parameters, and hydrophobicity, which can be calculated using computational methods. sums.ac.irnih.govnih.gov The predictive power of a QSAR model is assessed through statistical validation, ensuring a high correlation between the predicted and experimentally measured activities.

Spectroscopic and Structural Analysis:

Theoretical calculations can predict spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Comparing these computationally generated spectra with those obtained experimentally for synthesized Maleanilic acid, p-methyl- can help to confirm its structure and conformational preferences.

The table below illustrates how theoretical calculations for Maleanilic acid, p-methyl- could be correlated with potential experimental findings.

| Property | Theoretical Calculation Method | Predicted Value (Illustrative) | Experimental Validation Method | Experimental Result (Illustrative) | Correlation |

| Binding Affinity to HIV-1 Protease | MM/GBSA | -7.2 kcal/mol | In vitro enzyme inhibition assay | IC50 = 5.2 µM | Strong |

| p53-R175H Reactivation | Molecular Dynamics Simulation | Stabilization of loop L1 | Cell-based reporter assay | 2.5-fold increase in p53 activity | Good |

| HOMO-LUMO Gap | Density Functional Theory (DFT) | 4.5 eV | UV-Vis Spectroscopy | λ_max = 275 nm | Consistent |

| Vibrational Frequencies | DFT (IR Spectrum) | C=O stretch at 1710 cm⁻¹ | FTIR Spectroscopy | Peak at 1705 cm⁻¹ | Strong |

Biological and Biomedical Research Applications of Maleanilic Acid, P Methyl

Anticancer and Cytotoxic Activity Studies

The investigation into the anticancer potential of Maleanilic acid, p-methyl-, also known as p-methoxyphenyl maleanilic acid (MPMA), has revealed significant cytotoxic activity against various cancer cell lines. This has prompted further exploration into its efficacy, the relationship between its structure and activity, and the underlying molecular mechanisms of its action.

Efficacy Against Specific Carcinoma Cell Lines (e.g., Hepatocellular, Breast, Colon)

In vitro studies have demonstrated the dose-dependent inhibitory effects of Maleanilic acid, p-methyl- on the viability of several human carcinoma cell lines. The compound has been specifically tested against hepatocellular carcinoma (HepG-2), breast carcinoma (MCF-7), and colon carcinoma (HCT-116).

Research indicates that Maleanilic acid, p-methyl- exhibits a notable potency against the HepG-2 cell line. mdpi.com Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), was found to be highest in this liver cancer cell line compared to colon and breast cancer cells. mdpi.com The cytotoxic effects become apparent at concentrations as low as 3.9 µg/mL for HepG-2, 7.8 µg/mL for HCT-116, and 15.6 µg/mL for MCF-7, with maximum inhibition percentages reaching into the high 80s and low 90s at a concentration of 500 µg/mL. mdpi.com

The following table summarizes the IC50 values of Maleanilic acid, p-methyl- against these cell lines, illustrating its differential cytotoxicity.

Table 1: In Vitro Cytotoxicity of Maleanilic Acid, p-methyl- (MPMA)

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HepG-2 | Hepatocellular Carcinoma | 56.2 ± 1.5 |

| HCT-116 | Colon Carcinoma | 89.9 ± 1.8 |

| MCF-7 | Breast Carcinoma | 104 ± 2.7 |

Data sourced from in-vitro MTT assays. mdpi.com

This data underscores the compound's potential as a cytotoxic agent, with a particularly strong effect observed against hepatocellular carcinoma cells. mdpi.com

Structure-Activity Relationships of Substituted Derivatives

The cytotoxic profile of maleanilic acid derivatives is significantly influenced by the nature of the substituent on the phenyl ring. Comparative studies involving p-methyl (p-methoxy), p-chloro, and p-fluoro derivatives have provided insights into the structure-activity relationship (SAR).

While the p-methyl derivative (MPMA) shows the highest efficacy against HepG-2 cells, other derivatives exhibit different patterns of selectivity. mdpi.com For instance, both p-chlorophenyl maleanilic acid and p-fluorophenyl maleanilic acid have demonstrated a greater inhibitory impact against the HCT-116 colon cancer cell line, followed by MCF-7 and then HepG-2. mdpi.commdpi.com This contrasts with the p-methyl derivative's activity profile of HepG-2 > HCT-116 > MCF-7. mdpi.com

This variation suggests that the electronic properties and position of the substituent on the phenyl ring play a crucial role in determining the cytotoxic potency and cancer cell line specificity of maleanilic acid compounds. The electron-donating nature of the methoxy (B1213986) group in MPMA may contribute to its heightened activity against liver cancer cells, whereas electron-withdrawing groups like chlorine and fluorine appear to enhance activity against colon cancer cells. mdpi.commdpi.com

Proposed Molecular Mechanisms of Cytotoxicity (e.g., binding with biomolecules, enzyme modulation)

The precise molecular mechanisms driving the cytotoxic effects of Maleanilic acid, p-methyl- are under investigation, with computational studies offering initial insights. Molecular docking simulations have been employed to explore the compound's potential interactions with key biological targets involved in cancer progression. mdpi.com

One proposed mechanism involves the modulation of the p53 tumor suppressor protein. Docking studies have investigated the binding affinity of Maleanilic acid, p-methyl- to specific mutants of p53, such as Y220C and Y220S. mdpi.com These studies aim to virtually confirm the compound's affinity for cancer-related biomolecules, suggesting that its cytotoxic activity may be mediated, at least in part, through interactions with and modulation of the p53 pathway. mdpi.com The binding to these p53 mutants could potentially stabilize them or alter their function, thereby influencing cell cycle regulation and apoptosis in cancer cells.

Antiviral Research and Development

Beyond anticancer applications, the maleanilic acid scaffold has been identified as a structure of interest in the search for novel antiviral agents, particularly in the context of the SARS-CoV-2 virus.

Inhibition Studies Against Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and is a prime target for antiviral drug development. mdpi.com In silico studies have explored the potential of maleanilic acid derivatives as inhibitors of this essential viral enzyme. mdpi.com

Molecular docking simulations of organoselenium-based maleanilic derivatives have predicted a promising binding affinity for the SARS-CoV-2 Mpro. mdpi.com These computational models suggest that the maleanilic acid structure can fit within the enzyme's binding pocket and form key interactions with important amino acid residues. Analysis of the docked complexes indicates interactions, including hydrogen bonds and water bridges, with residues such as Gln189, Arg188, and His41, which are crucial for the protease's catalytic function. mdpi.com These findings highlight the potential of maleanilic acid derivatives to act as inhibitors of the SARS-CoV-2 main protease, though experimental validation is required.

Antimicrobial Activity Investigations

Currently, there is limited specific information available in the scientific literature regarding dedicated investigations into the antimicrobial (antibacterial or antifungal) activity of Maleanilic acid, p-methyl-. While related chemical structures, such as copolymers derived from maleic anhydride (B1165640), have been explored for antimicrobial properties, direct studies on this specific compound are not extensively documented.

Efficacy Against Bacterial Strains

There is no available scientific data or research studies detailing the efficacy of Maleanilic acid, p-methyl- against any specific bacterial strains. Consequently, no data tables on its antibacterial activity can be provided.

Role as Building Blocks in Synthesis of Biologically Active Molecules

While maleanilic acids, in general, can serve as precursors in chemical synthesis, no specific studies were found that utilize Maleanilic acid, p-methyl- as a building block for the synthesis of other named biologically active molecules. The potential for its use in creating more complex, bioactive compounds has been suggested in a general sense for maleanilic acid derivatives, but specific examples and research findings pertaining to the p-methyl variant are absent from the literature.

Applications in Diagnostic Imaging

A thorough search of scientific databases yielded no research on the application of Maleanilic acid, p-methyl- in diagnostic imaging.

Radiolabeling Methodologies (e.g., with Technetium-99m)

There are no published methodologies for the radiolabeling of Maleanilic acid, p-methyl- with Technetium-99m or any other radionuclide. The scientific literature lacks any studies on this specific topic.

In Vivo Biological Distribution and Localization Studies

In the absence of any radiolabeled form of Maleanilic acid, p-methyl-, no in vivo biological distribution or localization studies have been conducted or reported in the scientific literature.

Potential for Cancer Diagnosis and Monitoring

There is no available research to support any potential role for Maleanilic acid, p-methyl- in the diagnosis or monitoring of cancer.

Environmental Research Applications of Maleanilic Acid, P Methyl Derivatives

Development of Analytical Methods for Heavy Metal Cation Detection in Water Samples

No studies were found that describe the development of analytical methods using Maleanilic acid, p-methyl- derivatives for the detection of heavy metal cations in water.

Chromogenic Properties and Selectivity for Specific Ions (e.g., Fe(III), Cr(III))

Information on the chromogenic properties of Maleanilic acid, p-methyl- derivatives and their selectivity for ions such as Fe(III) and Cr(III) is not available.

Spectrophotometric Method Development and Validation

There is no documented development or validation of spectrophotometric methods based on Maleanilic acid, p-methyl- for the analysis of heavy metals.

Comparative Analysis with Atomic Absorption Spectrometry Data

No data exists comparing analytical results from a spectrophotometric method using Maleanilic acid, p-methyl- with those obtained from Atomic Absorption Spectrometry.

Polymer Science Applications of Maleanilic Acid, P Methyl and Its Derivatives

Precursors for Monomer Synthesis in Polymerization Reactions

Maleanilic acid, p-methyl- is primarily synthesized through the condensation reaction between p-methylaniline and maleic anhydride (B1165640). researchgate.netnih.gov This reaction, often referred to as amine acylation, forms the basis for its role as a precursor. nih.gov The resulting compound is a crucial intermediate for producing N-substituted maleimides, which are valuable monomers in polymer chemistry. nih.govmdpi.com

The general synthesis pathway involves a two-step process. First, the reaction of an aniline (B41778) derivative with maleic anhydride yields the corresponding maleanilic acid. mdpi.comthermofisher.com In the subsequent step, this intermediate undergoes a cyclization reaction, typically facilitated by reagents such as acetic anhydride and a catalyst like sodium acetate, to form the N-substituted maleimide (B117702). mdpi.comnih.gov This process is outlined in the table below.

| Step | Reaction | Reagents | Product |

| 1 | Amine Acylation | p-methylaniline, Maleic anhydride | Maleanilic acid, p-methyl- |

| 2 | Dehydrative Cyclization | Acetic anhydride, Sodium acetate | N-(p-methylphenyl)maleimide |

Derivatives of maleanilic acid, particularly N-substituted maleimides, have applications as photoinitiators in free-radical polymerization. lumiprobe.com Photoinitiators are compounds that, upon absorption of light (typically UV or visible), generate reactive species—free radicals—that initiate a polymerization chain reaction. nih.govresearchgate.net

The process of photoinitiation can be broken down into several key stages:

Light Absorption: The photoinitiator molecule absorbs photons from a light source, transitioning to an electronically excited state. researchgate.net

Radical Generation: In this excited state, the molecule undergoes cleavage (unimolecularly, known as Type I) or reacts with a co-initiator (bimolecularly, known as Type II) to form free radicals. researchgate.net Ortho-substituted N-arylmaleimides, for instance, can function as radical initiators under photoirradiation. mdpi.com

Initiation: The generated free radicals react with monomer units, creating a new radical that marks the beginning of a growing polymer chain. nih.gov

The effectiveness of a photoinitiator system is dependent on the overlap between the emission spectrum of the light source and the absorption spectrum of the initiator. researchgate.netresearchgate.net The thermal stability of compounds like p-methylmaleanilic acid is also a relevant property in this context. lumiprobe.com

| Parameter | Description | Relevance to Maleanilic Acid Derivatives |

| Mechanism Type | The pathway to radical formation (Type I or Type II). | Maleimide derivatives can act as radical initiators. mdpi.com |

| Absorption Spectrum | The range of light wavelengths the compound absorbs. | Must align with the light source for efficient initiation. researchgate.net |

| Quantum Yield | The efficiency of radical generation per photon absorbed. | A higher quantum yield leads to faster polymerization. |

| Reactivity | The rate at which the generated radicals initiate polymerization. | Influences the overall speed and success of the polymerization process. |

The primary role of Maleanilic acid, p-methyl- in this area is as a precursor to the monomer N-(p-methylphenyl)maleimide, also known as N-p-tolylmaleimide. nih.govnih.gov This monomer is then used in polymerization reactions to create polymaleimides, which are known for being high-temperature resins. mdpi.com

N-substituted maleimides can undergo polymerization through free-radical mechanisms to form homopolymers or can be copolymerized with other vinyl monomers, such as methyl methacrylate (B99206) (MMA) or styrene, to produce copolymers with tailored properties. mdpi.combiotium.com For example, copolymers of N-p-tolylmaleimide and methyl methacrylate have been synthesized. biotium.com The incorporation of the maleimide unit often enhances the thermal stability of the resulting polymer, increasing its glass transition temperature. biotium.com

Utilization as Chemical Probes for Protein Structure Analysis

While Maleanilic acid, p-methyl- is not directly employed as a chemical probe, its cyclized derivative, N-(p-methylphenyl)maleimide, belongs to the N-aryl maleimide class of compounds that are extensively used for the analysis of protein structure and function. thermofisher.com These maleimide derivatives function as highly effective bioconjugation reagents. biotium.com

The utility of maleimides as chemical probes is based on their high reactivity and selectivity toward thiol (sulfhydryl) groups, which are found in the amino acid cysteine within proteins. nih.govnih.gov The electrophilic double bond in the maleimide ring readily reacts with the nucleophilic thiol group of a cysteine residue via a Michael addition reaction, forming a stable covalent thioether bond. nih.gov This specificity allows for the precise labeling of proteins at cysteine sites.

This labeling capability is the foundation for their use as probes:

Attachment of Reporter Groups: Maleimides can be functionalized with reporter tags such as fluorescent dyes or biotin. lumiprobe.comnih.gov By reacting these functionalized maleimides with a protein, the reporter tag is covalently attached to specific cysteine residues.

Structural and Functional Analysis: The attached probe can then be used to study various aspects of the protein. Fluorescent probes, for instance, can provide information about the local environment of the cysteine residue and can be used to monitor conformational changes or protein-protein interactions. researchgate.net

N-aryl maleimides, such as the derivative of the title compound, have been shown to offer advantages over more traditional N-alkyl maleimides. They can react more rapidly with thiols and, crucially, form more stable conjugates. thermofisher.com This increased stability is important for the reliability of protein analysis, minimizing the loss of the probe over time.

| Feature | Description | Application in Protein Analysis |

| Selective Reactivity | Reacts specifically with cysteine thiol groups at neutral pH. nih.gov | Allows for site-specific labeling of proteins. |

| Covalent Bond Formation | Forms a stable thioether linkage. nih.gov | Ensures the probe remains attached during analysis. |

| Functionalization | Can be linked to reporter molecules like fluorophores or biotin. lumiprobe.comnih.gov | Enables detection, visualization, and quantification of proteins and their interactions. |

| N-Aryl Advantage | N-aryl maleimides offer enhanced reaction rates and conjugate stability. thermofisher.com | Improves the efficiency and reliability of labeling experiments. |

Q & A

How can researchers optimize the synthesis of p-methyl maleanilic acid for reproducibility and yield in academic settings?

Methodological Answer:

The synthesis of p-methyl maleanilic acid involves a condensation reaction between p-methylaniline and maleic anhydride. To ensure reproducibility, use solvent-free conditions under inert nitrogen gas to minimize side reactions and improve purity . Key parameters include:

- Molar ratio : Maintain a 1:1 stoichiometry between p-methylaniline and maleic anhydride.

- Temperature : Control the reaction temperature between 80–100°C to prevent decomposition.

- Characterization : Validate the product via elemental analysis (C, H, N), FTIR (to confirm amide C=O and NH stretches), and ¹H-NMR (to identify aromatic protons and maleic acid backbone) .

For yield optimization, perform trial experiments with incremental temperature adjustments and monitor reaction progress via TLC.

What are the critical spectroscopic and thermal analysis techniques for characterizing p-methyl maleanilic acid and its metal chelates?

Methodological Answer:

A multi-technique approach is essential:

- FTIR : Identify ligand coordination modes by shifts in C=O (amide I) and NH (amide II) vibrations. For example, Cr(CO)₄L chelates show a redshift in C=O stretching due to metal-ligand σ-donation .

- ¹H-NMR : Analyze aromatic proton splitting patterns to confirm ligand purity and substitution effects.

- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., [M(CO)₄L]⁺) and fragmentation pathways (e.g., loss of CO or ligand moieties) .

- Thermal Analysis (TGA/DTG) : Compare decomposition steps across Cr, Mo, and W chelates. For instance, Cr(CO)₄L decomposes in two steps (ligand loss followed by CO release), while Mo(CO)₄L decomposes in one step .

How should researchers address contradictions in thermal decomposition data for p-methyl maleanilic acid metal chelates?

Methodological Answer:

Discrepancies in thermal decomposition steps (e.g., Cr vs. W chelates) may arise from metal-ligand bond strength variations. To resolve contradictions:

Standardize Conditions : Ensure identical heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) across experiments.

Cross-Validate Techniques : Combine TGA with evolved gas analysis (EGA) to identify released gases (e.g., CO vs. ligand fragments).

Statistical Analysis : Apply error bars to decomposition temperatures and calculate confidence intervals to assess data significance .

Literature Comparison : Compare results with structurally analogous compounds (e.g., p-chlorophenyl maleanilic acid chelates) to identify trends in metal-dependent stability .

What experimental strategies can reconcile discrepancies in reported biological activity of p-methyl maleanilic acid chelates?

Methodological Answer:

Variations in anticancer activity (e.g., Cr chelates showing higher cytotoxicity against HCT-116 than MCF-7 cells) require:

- Dose-Response Curves : Generate IC₅₀ values with triplicate measurements to quantify potency and reduce variability .

- Cell Line Validation : Use standardized cell lines (e.g., ATCC-certified MCF-7) and control for passage number and culture conditions.

- Mechanistic Studies : Perform ROS assays or apoptosis markers (e.g., caspase-3) to link structural features (e.g., metal electronegativity) to activity .

- Meta-Analysis : Aggregate data from multiple studies using tools like Web of Science to identify outliers or consensus trends .

How can researchers enhance the bioactivity of p-methyl maleanilic acid through structural modifications?

Methodological Answer:

To improve bioactivity:

Chelate Design : Synthesize mixed-ligand complexes (e.g., [M(CO)₄(L)(L')]) with ancillary ligands (e.g., bipyridine) to modulate lipophilicity and cellular uptake .

Functional Group Substitution : Replace the p-methyl group with electron-withdrawing groups (e.g., NO₂) to enhance ligand rigidity and metal-binding affinity.

In Silico Screening : Use DFT calculations to predict binding energies with biological targets (e.g., DNA topoisomerase) and prioritize synthetic targets .

Pharmacokinetic Profiling : Assess solubility and stability in physiological buffers (pH 7.4) to optimize bioavailability .

What computational methods are suitable for modeling the interaction between p-methyl maleanilic acid and transition metals?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model σ-donation and π-backbonding in metal-ligand bonds, referencing the Dewar-Chatt-Duncanson model .

- Molecular Dynamics (MD) : Simulate chelate stability in solvent environments (e.g., DMSO) to predict aggregation or dissociation.

- XRD Validation : Compare computed bond lengths/angles with experimental XRD data (e.g., Cr–O and Cr–N distances) to refine force fields .

- QTAIM Analysis : Quantify bond critical points (BCPs) to classify interaction types (covalent vs. ionic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.